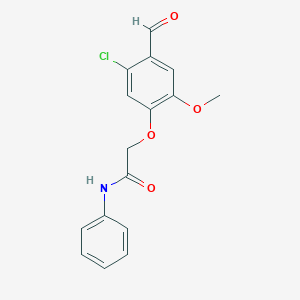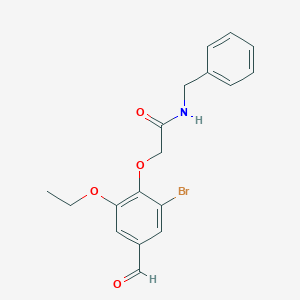methyl]quinolin-8-ol](/img/structure/B307645.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol, also known as MNQ, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNQ is a quinoline derivative that is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
作用机制
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol in cancer cells involves the induction of apoptosis, or programmed cell death. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and the death of the parasite.
Biochemical and physiological effects:
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have several biochemical and physiological effects. In cancer cells, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite.
实验室实验的优点和局限性
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has several advantages for lab experiments, including its high yield and purity, its potent anticancer and antimalarial activity, and its fluorescent properties. However, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further optimized for its anticancer and antimalarial activity, including the development of prodrugs and targeted delivery systems. In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be used to synthesize new metal-organic frameworks with unique properties. In biochemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further studied for its mechanism of action and potential applications in photodynamic therapy. Overall, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has significant potential for further research and development in various fields.
合成方法
The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol involves the reaction of 2-methyl-7-hydroxyquinoline with 6-methyl-2-pyridinecarbaldehyde and 4-nitrobenzyl bromide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. The yield of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol is typically high, and the purity can be improved through recrystallization.
科学研究应用
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been investigated for its potential as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
属性
产品名称 |
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol |
|---|---|
分子式 |
C23H20N4O3 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-4-3-5-20(24-14)26-21(16-8-11-18(12-9-16)27(29)30)19-13-10-17-7-6-15(2)25-22(17)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChI 键 |
VKIROHYSILFCHR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
规范 SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)
![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)